Chlorure de 9-méthylfluorène-9-carbonyle

Vue d'ensemble

Description

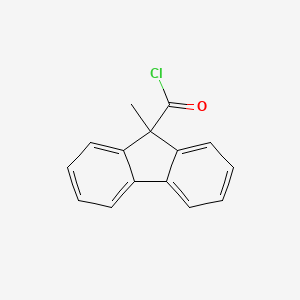

9-Methylfluorene-9-carbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of fluorene, where a methyl group is attached at the 9th position, and a carbonyl chloride group is also attached at the 9th position. This compound is known for its utility in various chemical reactions, particularly in carbonylation processes.

Applications De Recherche Scientifique

Génération de monoxyde de carbone

“Chlorure de 9-méthylfluorène-9-carbonyle” est utilisé comme une alternative simple pour la génération de monoxyde de carbone dans les réactions de carbonylation catalysées par le palladium. Ce processus est crucial en synthèse organique, où le monoxyde de carbone est un réactif essentiel .

Réactions de carbonylation catalysées par le palladium

Ce composé s'est avéré applicable dans un large éventail de réactions de carbonylation catalysées par le palladium, qui sont essentielles à la formation de divers composés organiques tels que les cétones, les amides et les esters .

Mécanisme D'action

Target of Action

9-Methylfluorene-9-carbonyl chloride, also known as COgen, is primarily used in the field of synthetic chemistry . Its main target is the palladium catalyst used in carbonylation reactions .

Mode of Action

COgen acts as a source of carbon monoxide (CO) in palladium-catalyzed carbonylation reactions . It interacts with the palladium catalyst, releasing CO, which then participates in the carbonylation process .

Biochemical Pathways

The primary biochemical pathway affected by 9-Methylfluorene-9-carbonyl chloride is the carbonylation reaction pathway . Carbonylation is a process in organic chemistry where a carbon monoxide molecule is introduced into a substrate. The released CO from COgen participates in the formation of ketones, amides, esters, and other compounds .

Result of Action

The result of 9-Methylfluorene-9-carbonyl chloride’s action is the efficient production of carbonylated compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and polymers .

Analyse Biochimique

Biochemical Properties

9-Methylfluorene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in carbonylation processes. It acts as a carbon monoxide source in palladium-catalyzed carbonylation reactions, facilitating the formation of various carbonyl-containing compounds . The compound interacts with palladium catalysts and other building blocks to form ketones, amides, and esters . These interactions are crucial for the synthesis of complex organic molecules and have broad applications in medicinal chemistry and material science .

Cellular Effects

The effects of 9-Methylfluorene-9-carbonyl chloride on various types of cells and cellular processes are not extensively documented. Its role in facilitating carbonylation reactions suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 9-Methylfluorene-9-carbonyl chloride exerts its effects through its role as a carbon monoxide source in palladium-catalyzed carbonylation reactions . The compound interacts with palladium catalysts, enabling the insertion of carbon monoxide into organic substrates to form carbonyl-containing products . This mechanism is essential for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .

Temporal Effects in Laboratory Settings

The stability and degradation of 9-Methylfluorene-9-carbonyl chloride in laboratory settings are important considerations for its use in biochemical research. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or light

Dosage Effects in Animal Models

The effects of 9-Methylfluorene-9-carbonyl chloride at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects vary with dosage. High doses may result in toxic or adverse effects, while lower doses may be more suitable for achieving the desired biochemical outcomes

Metabolic Pathways

9-Methylfluorene-9-carbonyl chloride is involved in metabolic pathways related to carbonylation reactions. It interacts with palladium catalysts and other cofactors to facilitate the formation of carbonyl-containing compounds . These metabolic pathways are essential for the synthesis of various organic molecules and have applications in medicinal chemistry and material science .

Transport and Distribution

Its role in carbonylation reactions suggests that it may be transported and distributed in a manner that facilitates its interaction with palladium catalysts and other building blocks

Subcellular Localization

The subcellular localization of 9-Methylfluorene-9-carbonyl chloride and its effects on activity or function are not extensively studied. Its role in carbonylation reactions suggests that it may localize to specific cellular compartments where these reactions occur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfluorene-9-carbonyl chloride typically involves the chlorination of 9-Methylfluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 9-Methylfluorene-9-carbonyl chloride follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Types of Reactions:

Carbonylation Reactions: 9-Methylfluorene-9-carbonyl chloride is widely used in palladium-catalyzed carbonylation reactions. It serves as a source of carbon monoxide, facilitating the formation of ketones, amides, and esters.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in carbonylation reactions.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

Ketones, Amides, and Esters: Formed through carbonylation reactions.

Substituted Fluorenes: Resulting from nucleophilic substitution reactions.

Chemistry:

Carbonylation Reactions: Used as a carbon monoxide source in the synthesis of various organic compounds.

Isotope Labeling: Employed in the synthesis of isotopically labeled compounds for research purposes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Material Science: Used in the production of polymers and advanced materials.

Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.

Comparaison Avec Des Composés Similaires

9-Fluorenone: A related compound where the carbonyl group is directly attached to the fluorene ring without the methyl group.

9-Fluorenemethanol: A derivative with a hydroxymethyl group at the 9th position instead of a carbonyl chloride group.

9-Methylfluorene-9-carboxylic acid: The precursor to 9-Methylfluorene-9-carbonyl chloride.

Uniqueness: 9-Methylfluorene-9-carbonyl chloride is unique due to its dual functional groups (methyl and carbonyl chloride) at the 9th position, which makes it a versatile reagent in organic synthesis. Its ability to act as a carbon monoxide donor in carbonylation reactions sets it apart from other fluorene derivatives.

Activité Biologique

9-Methylfluorene-9-carbonyl chloride, also known as COgen, is an organic compound with the molecular formula . It is primarily recognized for its role as a source of carbon monoxide (CO) in various synthetic organic chemistry applications, particularly in palladium-catalyzed carbonylation reactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

- Molecular Formula :

- CAS Number : 82102-37-2

- Molecular Weight : 256.70 g/mol

- Appearance : Crystalline solid

- Hazard Classification : Causes severe skin burns and eye damage .

9-Methylfluorene-9-carbonyl chloride acts as a carbon monoxide donor in chemical reactions. The release of CO under specific conditions facilitates the formation of carbonyl-containing compounds, which are crucial in various biochemical processes and synthetic pathways.

Target of Action

The primary target of action for this compound is through its participation in carbonylation reactions, where it aids in the synthesis of bioactive molecules that can influence cellular functions.

Mode of Action

In palladium-catalyzed reactions, 9-Methylfluorene-9-carbonyl chloride releases CO, enabling the formation of ketones, amides, and esters. This process can significantly enhance the yields of desired products in organic synthesis .

Biochemical Pathways

The compound primarily influences the carbonylation reaction pathway. By acting as a stable precursor to CO, it allows for controlled release during synthetic processes. This controlled release is essential for maintaining reaction efficiency and specificity.

Study on Carbonylation Reactions

A study published in Organic Letters demonstrated the effectiveness of 9-Methylfluorene-9-carbonyl chloride as a CO source in carbonylative Heck reactions. The research highlighted its ability to generate CO ex situ in a two-chamber system, which improved reaction yields significantly compared to traditional methods .

Photodecomposition Mechanisms

Research involving the photodecomposition of related compounds has provided insights into the stability and reactivity of 9-Methylfluorene-9-carbonyl chloride. For instance, experiments using femtosecond infrared spectroscopy have shown that derivatives like tert-butyl-9-methylfluorene-9-percarboxylate exhibit rapid fragmentation leading to reactive radicals that may play a role in subsequent chemical transformations .

Applications in Medicinal Chemistry

The ability to generate CO efficiently makes 9-Methylfluorene-9-carbonyl chloride a valuable tool in medicinal chemistry. Its application extends to:

- Development of new therapeutic agents through carbonylation processes.

- Labeling studies for tracking metabolic pathways using isotopically labeled variants .

Comparative Analysis

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 9-Methylfluorene | 900-95-6 | Precursor for derivatives; basic hydrocarbon structure |

| 9-Fluorenone | 486-25-9 | Ketone derivative with notable biological activity |

| 13C-labeled 9-Methylfluorene | 1072315-89-9 | Used for tracking chemical processes |

| tert-butyl-9-methylfluorene | N/A | Involved in radical formation studies |

Propriétés

IUPAC Name |

9-methylfluorene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548398 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82102-37-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene, 9-methyl, 9-carbonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.